![molecular formula C8H12ClNO3S B1373586 2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride CAS No. 4229-23-6](/img/structure/B1373586.png)
2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride
Overview
Description
“2-(4-Aminobenzenesulfonyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H12ClNO3S . It has a molecular weight of 237.70 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H
. This indicates that the compound contains an aminobenzenesulfonyl group attached to an ethanol group, and it is in the form of a hydrochloride salt . Physical And Chemical Properties Analysis
The compound has a melting point of 98-101°C . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . Its topological polar surface area is 88.8 Ų .Scientific Research Applications
Reactivity and Hydrolysis Studies
The reactivity of 4-aminobenzenesulfonyl derivatives, like 2-(4-aminobenzenesulfonyl)ethan-1-ol hydrochloride, has been explored in various chemical contexts. For example, a study by Cevasco, Piątek, and Thea (2011) investigated the hydrolysis of 4-aminobenzenesulfonyl chloride, demonstrating a dissociative reaction mechanism with nucleophilic assistance by solvent molecules (Cevasco, Piątek, & Thea, 2011).
Polymerization and Material Synthesis
These compounds are also significant in the synthesis of polymers and materials. For instance, Peng, Lai, and Lin (2008) reported the synthesis of polypeptides using novel platinum complexes that involve derivatives of 4-aminobenzenesulfonyl (Peng, Lai, & Lin, 2008).
Hydrogen Bond Studies
The study of hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides by Romero and Margarita (2008) further highlights the chemical versatility of 4-aminobenzenesulfonyl derivatives. This research provides insights into the intramolecular and intermolecular hydrogen-bond formations in solution (Romero & Margarita, 2008).
Catalysis in Organic Reactions
In the field of catalysis, Hazra, Martins, Silva, and Pombeiro (2015) described the use of sulfonated Schiff base copper(II) complexes, derived from 2-aminobenzenesulfonic acid, as efficient and selective catalysts in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015).
Chromogenic Detection Systems
Additionally, Fossati and Prencipe (2010) developed a chromogenic detection system using 4-aminobenzenesulfonyl derivatives for the direct enzymatic assay of uric acid in biological fluids (Fossati & Prencipe, 2010).
Environmental Analysis
In environmental analysis, Zhou, Ding, Xiao, Liu, and Guo (2007) investigated the use of TiO2 nanotubes, synthesized from hydrothermal treatment, as a novel solid-phase extraction adsorbent for the enrichment of DDT and its metabolites in water samples, indicating potential applications for 4-aminobenzenesulfonyl derivatives in environmental monitoring (Zhou, Ding, Xiao, Liu, & Guo, 2007).
Safety and Hazards
properties
IUPAC Name |
2-(4-aminophenyl)sulfonylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4,10H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLFFSLHKSFPHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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